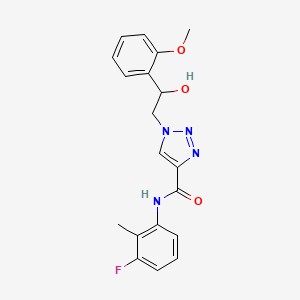

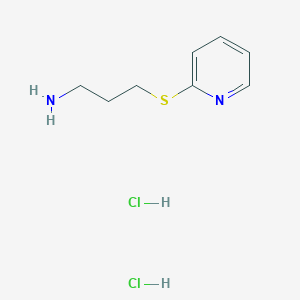

3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 117367-28-9 . It has a molecular weight of 241.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a melting point of 184-186°C . It is a powder at room temperature and is typically stored under normal conditions .Wissenschaftliche Forschungsanwendungen

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

Arylmethylidenefuranones react with various nucleophilic agents to yield a broad range of compounds, indicating the potential for diverse chemical applications. The reaction direction is influenced by the reagents' structure, nucleophilic agent strength, and reaction conditions, leading to the production of compounds like amides, benzofurans, and thiadiazoles (Kamneva et al., 2018).

Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine

These compounds are notable for their broad chemical properties and applications, including spectroscopic properties, magnetic properties, biological, and electrochemical activities. They serve as ligands in complex compounds, highlighting their importance in various fields of chemistry (Boča et al., 2011).

Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Metabolites

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic substance, undergoes bioactivation leading to DNA binding. Its analysis, especially of its metabolites, is crucial for understanding its biological effects. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive, qualitative, and quantitative analysis (Teunissen et al., 2010).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer a promising approach to PFAS control in water treatment. The removal mechanism involves electrostatic and hydrophobic interactions, and sorbent morphology. This signifies the role of amine-functionalized materials in environmental applications (Ateia et al., 2019).

Synthesis of Pyridines and (iso)Quinolines Using Propargylic Alcohols

Propargylic alcohols, due to their distinct reactivity, serve as building blocks in synthesizing important structures in medicinal chemistry, including pyridines and quinolines. This review emphasizes the strategies employing propargylic alcohols in synthesizing these heterocycles, indicating their significance in drug discovery and organic synthesis (Mishra et al., 2022).

Functional Chemical Groups in CNS Drug Synthesis

Heterocycles with heteroatoms like nitrogen and sulfur are highlighted for their potential in synthesizing CNS active drugs. Compounds with these functional groups may exhibit diverse CNS effects, indicating their importance in pharmaceutical chemistry (Saganuwan, 2017).

Oxidants Reacting with Drinking Water Contaminants

The review discusses the by-products formed when strong oxidants like chlorine and ozone react with drinking water contaminants. It emphasizes the importance of minimizing impurities in water before adding oxidizing agents, indicating the role of amine/amide reactions in by-product formation (Rice & Gomez-Taylor, 1986).

Biogenic Amines in Fish and Nitrosamine Formation

This paper focuses on the significant roles of biogenic amines in fish safety, quality determination, and nitrosamine formation. Understanding these relationships is crucial for elucidating the mechanism of scombroid poisoning and ensuring the safety of fish products (Bulushi et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

3-pyridin-2-ylsulfanylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSSRZKFDPZPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester](/img/structure/B2554620.png)

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)